![molecular formula C13H16N2O2 B3020153 Benzyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate CAS No. 1823394-98-4](/img/structure/B3020153.png)
Benzyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate
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Description
The compound Benzyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate is not directly mentioned in the provided papers. However, the papers do discuss related azaspiro compounds, which are bifunctional and contain both azetidine and cyclobutane rings, or in the case of the second paper, a spirocyclic system with a pyrrolidine ring fused to a naphthalene system. These compounds are of interest due to their potential to access chemical space complementary to piperidine ring systems, which are prevalent in pharmaceutical chemistry . The second paper discusses the recyclization of certain dioxoheterocycles, leading to the formation of complex spirocyclic structures, which are confirmed by X-ray diffraction analysis .
Synthesis Analysis
The synthesis of related azaspiro compounds involves efficient and scalable routes, as described in the first paper for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate . These methods provide a convenient entry point for further selective derivatization on the azetidine and cyclobutane rings. Although the exact synthesis of Benzyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate is not detailed, the principles of synthesizing azaspiro compounds could be extrapolated to hypothesize potential synthetic routes for this compound.
Molecular Structure Analysis
The molecular structure of related compounds involves spirocyclic systems, which are confirmed by X-ray diffraction analysis in the second paper . The precise molecular structure of Benzyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate is not provided, but it can be inferred that it would also feature a spirocyclic framework, potentially offering interesting interactions due to the presence of both amino and carboxylate functional groups.
Chemical Reactions Analysis
The papers do not provide specific reactions for Benzyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate. However, the second paper discusses the recyclization reactions of dioxoheterocycles with azaspiro compounds, leading to the formation of complex structures . These reactions are indicative of the reactivity of azaspiro compounds and suggest that Benzyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate could also undergo interesting chemical transformations.
Physical and Chemical Properties Analysis
While the physical and chemical properties of Benzyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate are not directly reported in the papers, the properties of azaspiro compounds, in general, can be discussed. These compounds are likely to have unique stereochemical and electronic properties due to their spirocyclic nature, which can influence their reactivity and interaction with biological targets. The presence of both amino and carboxylate groups would also affect the compound's solubility, acidity, and basicity .
Safety and Hazards
properties
IUPAC Name |
benzyl 2-amino-5-azaspiro[2.3]hexane-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c14-11-6-13(11)8-15(9-13)12(16)17-7-10-4-2-1-3-5-10/h1-5,11H,6-9,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVLHBOVUMCVOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C12CN(C2)C(=O)OCC3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate |
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